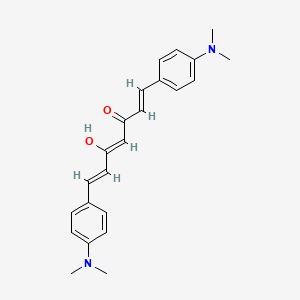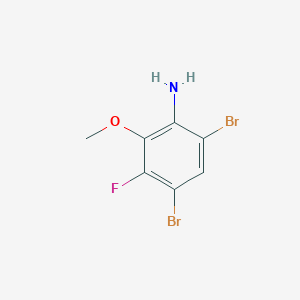
2-Phenoxy-1-(3,4,5-trimethoxyphenyl)ethanol
Vue d'ensemble
Description
2-Phenoxy-1-(3,4,5-trimethoxyphenyl)ethanol is a useful research compound. Its molecular formula is C17H20O5 and its molecular weight is 304.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Copper-Catalyzed Coupling
Mullick Dibakar et al. (2011) discuss the use of 2-(Trimethylsilyl)ethanol as a new alcohol equivalent for copper-catalyzed coupling of aryl iodides, enabling the rapid preparation of substituted phenols and sensitive functional groups (Mullick Dibakar et al., 2011).
Molecular Structure Analysis
A study by Sheena Mary et al. (2015) highlights the synthesis of a compound with a structure including 3,4,5-trimethoxyphenyl elements, showing promising stability and charge delocalization, with negative regions mainly localized on electronegative oxygen atoms (Sheena Mary et al., 2015).
Antitumor Agents
Thomas F. Greene et al. (2016) synthesized 3-phenoxy-1,4-diarylazetidin-2-ones, demonstrating their potential as potent antitumor agents by targeting tubulin, disrupting microtubule structure, and inducing apoptosis in MCF-7 breast cancer cells (Greene et al., 2016).
Synthesis of Piperazine Derivatives
White-Light Emission
Jinling Cheng et al. (2014) discovered that 2-(2'-hydroxyphenyl)benzothiazole derivatives can achieve pure white-light emission under mild conditions, offering a new avenue for the rational design of ESIPT molecules (Cheng et al., 2014).
Radiometric Analysis in Olive Oil Studies
K. Tuck et al. (2000) synthesized tritium-labeled hydroxytyrosol, enabling sensitive radiometric analysis and elucidation of metabolic and elimination pathways in olive oil studies (Tuck et al., 2000).
Photochemical Transformations
Studies by Lander and Schreier (1991), and Haga and Takayanagi (1996) explored the light-induced transformation of asarone and the photochemical rearrangement of diphenyl ethers, respectively, demonstrating the formation of various oxidation, addition products, and phenolic compounds (Lander & Schreier, 1991), (Haga & Takayanagi, 1996).
Extraction from Aqueous Solutions
M. Reis et al. (2006) demonstrated the effective extraction of 2-(4-hydroxyphenyl)ethanol from aqueous solutions using emulsion liquid membranes (Reis et al., 2006).
Propriétés
IUPAC Name |
2-phenoxy-1-(3,4,5-trimethoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-19-15-9-12(10-16(20-2)17(15)21-3)14(18)11-22-13-7-5-4-6-8-13/h4-10,14,18H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJKJZNLPNAIIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(COC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(dimethylamino)-N-[3-[[2-(4-oxochromen-7-yl)oxyacetyl]amino]phenyl]benzamide](/img/structure/B8135574.png)


![(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B8135594.png)
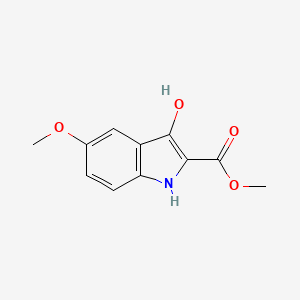
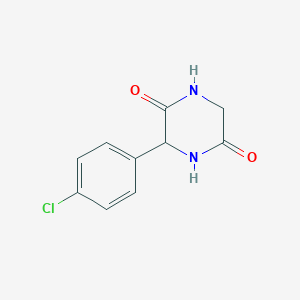
![Imidazo[1,2-a]pyridine-7-carboxylic acid, 3-bromo-2-methyl-, ethyl ester](/img/structure/B8135624.png)
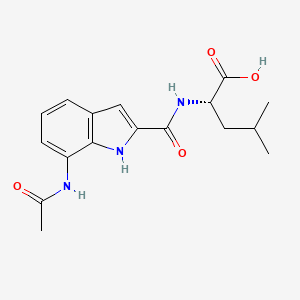
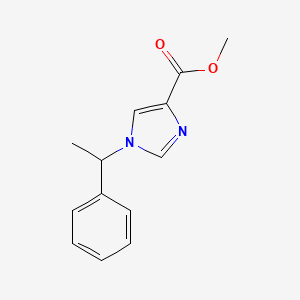
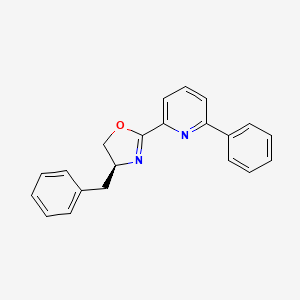
![2,3-Bis(4-(diphenylamino)phenyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B8135672.png)

